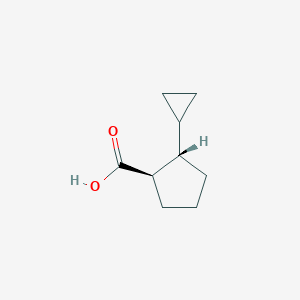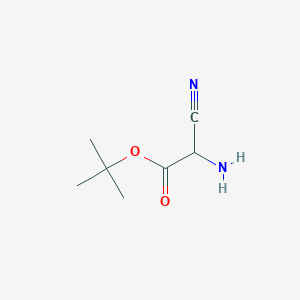![molecular formula C17H19NO5S B2693659 3-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid CAS No. 794584-35-3](/img/structure/B2693659.png)
3-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid” is a chemical compound with the molecular formula C17H19NO5S . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of “3-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid” is characterized by a benzyl group, a methoxyphenyl group, a sulfonyl group, and a propanoic acid group .Physical And Chemical Properties Analysis
The molecular weight of “3-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid” is 349.4 . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Electrochemical Behavior and Applications
The electrochemical behavior of derivatives similar to 3-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has been explored in various studies. For instance, the electrochemical reduction of certain dihydropyridines can lead to amino-benzonaphtyridine N-oxide, highlighting potential applications in electrochemical syntheses and the development of electroactive materials (David et al., 1995).
Polymer Science for Fuel Cell Applications
In polymer science, derivatives have been synthesized for use as proton exchange membranes in fuel cells. Sulfonated polymers, for instance, show high proton conductivity, essential for efficient fuel cell operation (Kim et al., 2008).
Renewable Building Blocks for Polymer Synthesis
Phloretic acid, a related compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant for developing sustainable polymers with potential applications in various industries, from automotive to consumer goods (Trejo-Machin et al., 2017).
Environmental Applications
In environmental science, the synthesis of tertiary amine-functionalized adsorption resins for removing contaminants from water demonstrates the relevance of such compounds in water treatment technologies. These materials show high adsorption capacity and can be used to remove harmful substances like benzophenone-4 from water, contributing to cleaner water resources (Zhou et al., 2018).
Materials Science for Electronic Applications
The incorporation of aniline sulfonic acid derivatives into materials for electronic applications has been investigated. For example, the synthesis and electrochemical study of these derivatives when incorporated into layered double hydroxides highlight their potential in electronic and optoelectronic devices (Moujahid et al., 2005).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-23-15-7-9-16(10-8-15)24(21,22)18(12-11-17(19)20)13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKWYLIEUAWUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2693582.png)




![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2693589.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2693590.png)



